N-benzyl-N-methyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide
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Overview
Description
N-benzyl-N-methyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide is a complex organic compound with a unique structure that includes benzyl, methyl, phenylsulfamoyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methyl dichloroacetamide with 4-phenoxyphenol in the presence of N,N-dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at a temperature of 85°C for 4 hours, resulting in a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N-methyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide
- N-benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl]methyl]acetamide
Uniqueness
N-benzyl-N-methyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-18-15-21(30(27,28)24-20-11-7-4-8-12-20)13-14-22(18)29-17-23(26)25(2)16-19-9-5-3-6-10-19/h3-15,24H,16-17H2,1-2H3 |
InChI Key |
AXRJAGZXWPJVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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